molecular formula C15H15N5O4 B13541980 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B13541980
M. Wt: 329.31 g/mol
InChI Key: JAQLJMZIVMYKKY-UHFFFAOYSA-N
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Description

3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes an azidoethoxy group and a piperidine-2,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps:

    Formation of the Isoindoline Core: The initial step involves the synthesis of the isoindoline core, which can be achieved through the cyclization of phthalic anhydride with an appropriate amine.

    Introduction of the Azidoethoxy Group: The azidoethoxy group is introduced via nucleophilic substitution, where an azide ion reacts with an ethoxy group attached to the isoindoline core.

    Formation of the Piperidine-2,6-dione Ring: The final step involves the formation of the piperidine-2,6-dione ring through a cyclization reaction, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidoethoxy group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitro and nitroso derivatives.

    Reduction Products: Amines and their derivatives.

    Substitution Products: Various functionalized isoindoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its azido group can be used in bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug delivery and molecular imaging.

Comparison with Similar Compounds

Similar Compounds

    3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a hydroxy group instead of an azido group.

    3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Contains a fluoro group, offering different reactivity and properties.

    3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Features a bromo group, which can be used in cross-coupling reactions.

Uniqueness

The presence of the azidoethoxy group in 3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione makes it unique among similar compounds. This group provides additional reactivity, particularly in click chemistry applications, making it a valuable compound in both research and industrial contexts.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C15H15N5O4

Molecular Weight

329.31 g/mol

IUPAC Name

3-[6-(2-azidoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H15N5O4/c16-19-17-5-6-24-10-1-2-11-9(7-10)8-20(15(11)23)12-3-4-13(21)18-14(12)22/h1-2,7,12H,3-6,8H2,(H,18,21,22)

InChI Key

JAQLJMZIVMYKKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCN=[N+]=[N-]

Origin of Product

United States

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